2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
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Overview
Description
2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic compound that features a combination of a pyrimidine ring, a piperidine ring, and a brominated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Piperidine Introduction: The brominated thiophene is then reacted with piperidine to form the piperidin-4-yl derivative.
Pyrimidine Coupling: The piperidin-4-yl derivative is coupled with a methoxypyrimidine precursor under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)acetic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile scaffold for the development of new molecules with desired properties.
Properties
IUPAC Name |
2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-20-12-8-17-15(18-9-12)21-11-4-6-19(7-5-11)10-13-2-3-14(16)22-13/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXARLBKUANWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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